molecular formula C13H24N2O2 B1375318 N-Boc-N-(3-piperidyl)cyclopropylamine CAS No. 250275-24-2

N-Boc-N-(3-piperidyl)cyclopropylamine

Cat. No.: B1375318
CAS No.: 250275-24-2
M. Wt: 240.34 g/mol
InChI Key: YPGOLKSFUYFLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-N-(3-piperidyl)cyclopropylamine (CAS# 250275-24-2) is a research chemical . Its IUPAC name is tert-butyl N-cyclopropyl-N-piperidin-3-ylcarbamate .


Molecular Structure Analysis

The molecular formula of this compound is C13H24N2O2 . It has a molecular weight of 240.34 . The canonical SMILES representation is CC©©OC(=O)N(C1CC1)C2CCCNC2 .


Physical and Chemical Properties Analysis

This compound has a LogP value of 2.46670 . It has a topological polar surface area of 41.6 . The compound has 17 heavy atoms , and its exact mass is 240.183778013 .

Scientific Research Applications

  • Lithiation-Substitutions of Cyclopropylamines : Park and Beak (1996) explored lithiation-substitution reactions in N-Boc N-alkyl cyclopropyl amines, highlighting their utility in synthesizing bicyclic spiro or endo fused N-Boc amines and cyclopropylamines with potential in pharmaceutical development (Park & Beak, 1996).

  • Enantioselective Mannich Reactions : Bandar and Lambert (2013) demonstrated the use of cyclopropenimine to catalyze Mannich reactions between glycine imines and N-Boc-aldimines, yielding products that can be converted into various derivatives, suggesting potential in medicinal chemistry (Bandar & Lambert, 2013).

  • Intramolecular Cyclizations of α-Lithioamine Synthetic Equivalents : Beak et al. (1994) reported on the lithiation-intramolecular cyclization of N-Boc chloroalkyl secondary amines, leading to the synthesis of various heterocyclic nitrogen compounds including cyclopropane derivatives, important in drug synthesis (Beak, Wu, Yum & Jun, 1994).

  • Scalable Synthesis of Cyclopropylamine Derivatives : Kozhushkov et al. (2011) described a scalable synthesis method for (1-cyclopropyl)cyclopropylamine hydrochloride, an important intermediate in pharmaceutical synthesis, using N-Boc-protected cyclopropylamine (Kozhushkov et al., 2011).

  • New Synthetic Technologies for Heterocycles and Tryptamines : Nicolaou et al. (2009) employed N-Boc anilines in the construction of novel heterocycles and tryptamines, indicating the relevance of these compounds in developing new therapeutic agents (Nicolaou, Krasovskiy, Majumder, Trepanier & Chen, 2009).

  • Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines : Serino et al. (1999) conducted asymmetric lithiation-substitutions to produce N-Boc-2-alkenylpyrrolidines and piperidines, important for the development of enantiomerically pure compounds in drug synthesis (Serino, Stehle, Park, Florio & Beak, 1999).

  • Diazoketone Pharmaceutical Intermediate Production : Pollet et al. (2009) described a continuous flow system for producing a diazoketone intermediate using N-Boc-protected amines, highlighting the role of these compounds in manufacturing HIV protease inhibitors (Pollet, Cope, Kassner, Charney, Terett, Richman, Dubay, Stringer, Eckert & Liotta, 2009).

  • Synthesis of Novel Dendritic Melamines : Sacalis et al. (2019) synthesized new G-2 melamine dendrimers using 4-amino-1-(tert-butoxycarbonyl)piperidine, indicating potential applications in material science (Sacalis, Morar, Lameiras, Lupan, Silaghi-Dumitrescu, Bende, Katona, Porumb, Harakat, Gál & Darabantu, 2019).

Mechanism of Action

The mechanism of action for N-Boc-N-(3-piperidyl)cyclopropylamine is not specified in the search results. It’s worth noting that the compound is used in research and may have different mechanisms of action depending on the context of its use .

Safety and Hazards

N-Boc-N-(3-piperidyl)cyclopropylamine is intended for R&D use only. It is not advised for medicinal, household, or other uses . For more detailed safety information, please refer to the Safety Data Sheet .

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-piperidin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(10-6-7-10)11-5-4-8-14-9-11/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGOLKSFUYFLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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